(1R,2S)-2-(Benzyloxy)cyclobutanamine
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Overview
Description
(1R,2S)-2-(Benzyloxy)cyclobutanamine is a chiral amine compound featuring a cyclobutane ring substituted with a benzyloxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Benzyloxy)cyclobutanamine typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming reactions.
Benzyloxy Group Introduction: The benzyloxy group is introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with a suitable leaving group on the cyclobutane ring.
Amine Group Introduction: The amine group is introduced through reductive amination or other amination reactions, where an amine precursor reacts with the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and microreactor systems to enhance efficiency and scalability. These methods allow for precise control over reaction conditions and can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Benzyloxy)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1R,2S)-2-(Benzyloxy)cyclobutanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Benzyloxy)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and amine group play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Methoxy)cyclobutanamine: Similar structure but with a methoxy group instead of a benzyloxy group.
(1R,2S)-2-(Ethoxy)cyclobutanamine: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
(1R,2S)-2-(Benzyloxy)cyclobutanamine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R,2S)-2-phenylmethoxycyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1 |
InChI Key |
PWZQZJTVISDNTA-MNOVXSKESA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1N)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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